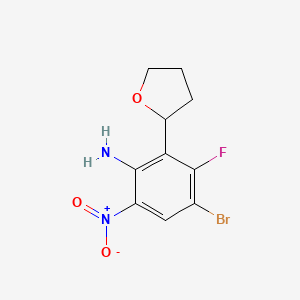

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline

Descripción

BenchChem offers high-quality 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKAUGJSYBOLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline in Antibacterial Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aniline derivatives serve as critical scaffolds for the synthesis of advanced therapeutics. 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline (CAS: 1384984-27-3) is a prime example of a multi-handle intermediate. Engineered specifically for the development of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE) inhibitors, this molecule presents a masterclass in strategic functional group placement[1].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a programmable building block. Every substituent—the bromo, fluoro, nitro, and tetrahydrofuran (THF) groups—has been deliberately selected to balance reactivity, metabolic stability, and target-site binding affinity. This whitepaper dissects the physicochemical properties, structural logic, and validated experimental protocols required to effectively utilize this complex intermediate in drug development workflows.

Structural Anatomy and Mechanistic Logic

To understand the utility of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline, we must analyze the causality behind its substitution pattern. The central aniline core acts as the primary anchor, but its reactivity is heavily modulated by its neighbors:

-

C4-Bromo Group (The Synthetic Handle): Positioned para to the amine and meta to the nitro group, the bromine atom is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). It allows for the rapid extension of the molecule into complex biaryl systems required to occupy the hydrophobic pockets of bacterial enzymes.

-

C6-Nitro Group (The Latent Donor): The strongly electron-withdrawing nitro group serves a dual purpose. Synthetically, it directs electrophilic aromatic substitution during the molecule's upstream synthesis. In later stages, it acts as a latent amine; upon reduction, it is typically converted into a urea derivative (e.g., 3-ethylureido) which is essential for hydrogen bonding with the ATP-binding site of GyrB[1].

-

C3-Fluoro Group (The Metabolic Shield): Fluorine substitution adjacent to the bromine increases the oxidative stability of the final drug candidate. Furthermore, its strong inductive effect lowers the pKa of the adjacent aniline, modulating its basicity to optimize membrane permeability.

-

C2-Tetrahydrofuran Ring (The Chiral Anchor): The THF ring introduces a chiral center (often resolved to the R-enantiomer in clinical candidates)[1]. It provides a unique blend of steric bulk and hydrogen-bond accepting capability, allowing the molecule to lock into specific conformations within the target protein's binding cleft.

Fig 1: Orthogonal reactivity pathways of the functionalized aniline core.

Quantitative Physicochemical Data

Understanding the baseline physicochemical parameters is non-negotiable for predicting solubility, chromatographic behavior, and downstream reaction kinetics. The data below synthesizes the known and calculated properties of this intermediate[2].

| Property | Value | Causality / Practical Significance |

| CAS Number | 1384984-27-3 | Unique identifier for regulatory compliance and procurement[3]. |

| Molecular Formula | C10H10BrFN2O3 | Indicates a high degree of functionalization and heteroatom density. |

| Molecular Weight | 305.10 g/mol | Optimal size for a late-stage intermediate; leaves room for MW expansion in the final drug. |

| Physical State | Solid | Typical for highly substituted nitroaromatics; facilitates gravimetric handling. |

| Hazard Classification | H302, H315, H319, H335 | Acute oral toxicity and respiratory/eye irritation; mandates strict PPE[2]. |

| Hydrogen Bond Donors | 1 (Aniline -NH2) | Critical for initial target engagement and solubility profiling. |

| Hydrogen Bond Acceptors | 5 (NO2, F, THF-O, N) | Enhances aqueous solubility and allows for diverse binding pocket interactions. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains internal checkpoints to verify success before proceeding to the next step, preventing the cascading failure of expensive downstream reactions.

Protocol A: Safe Handling and Storage Validation

Due to the presence of the nitro group and halogenated ring, this compound exhibits specific sensitivities[2].

-

Storage: Store the solid compound in an amber glass vial at ambient temperature (15–25 °C), backfilled with Argon to prevent slow oxidative degradation.

-

Handling: Weigh the compound inside a ventilated fume hood. The compound carries H335 (respiratory irritation) and H315 (skin irritation) warnings[2]. Wear nitrile gloves, a lab coat, and safety goggles.

-

Validation Checkpoint: Before use, visually inspect the powder. A significant darkening of the solid indicates photolytic degradation of the nitroaniline core. If observed, recrystallization from ethanol/water is required.

Protocol B: Analytical Characterization (LC-MS & NMR)

Before committing this intermediate to a palladium-catalyzed cross-coupling, its purity and structural integrity must be verified. The THF ring can cause chromatographic tailing, so mobile phase pH control is critical.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 30 seconds.

-

LC-MS Conditions:

-

Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (FA). Causality: FA suppresses the ionization of the aniline nitrogen, ensuring sharp, symmetrical peaks.

-

Mobile Phase B: MeCN + 0.1% FA.

-

Gradient: 5% B to 95% B over 3 minutes.

-

-

Validation Checkpoint (MS): Analyze the mass spectrum in positive electrospray ionization (ESI+) mode. You must observe an M+2 isotope pattern of approximately equal intensity (m/z ~305 and 307). Causality: This 1:1 isotopic signature is the definitive proof of the presence of a single bromine atom. If this pattern is missing, debromination has occurred, and the batch must be discarded.

-

NMR Verification: Dissolve 5 mg in DMSO-d6. Causality: Nitroanilines often exhibit poor solubility in CDCl3; DMSO-d6 ensures complete dissolution and sharp signals. Verify the presence of the complex multiplet corresponding to the THF ring protons (C2 position) between 1.5–4.0 ppm.

Fig 2: Standardized analytical workflow for purity and structural validation.

Conclusion

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is a highly specialized, multi-functional intermediate. Its successful application in the synthesis of GyrB/ParE inhibitors relies on a deep understanding of its orthogonal reactivity[1]. By leveraging the electronic differences between the bromo and nitro groups, and controlling the stereochemistry of the THF ring, researchers can efficiently construct complex, highly targeted antibacterial therapeutics. Adherence to the self-validating analytical protocols outlined above ensures that the structural integrity of this valuable building block is maintained throughout the drug discovery lifecycle.

References

- Google Patents (US20140031318A1) - Solid Forms of (R)-2-(5-(2-(3-Ethylureido)-6-Fluoro-7-(Tetrahydrofuran-2-yl)....

Sources

- 1. US20140031318A1 - SOLID FORMS OF (R)-2-(5-(2-(3-ETHYLUREIDO)-6-FLUORO-7-(TETRAHYDROFURAN-2-YL)-1H-BENZO[d]IMIDAZOL-5-YL)PYRIMIDIN-2-YL)PROPAN-2-YL DIHYDROGEN PHOSPHATE AND SALTS THEREOF - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline | 1384984-27-3 [chemicalbook.com]

Elucidating Substituted Anilines: A Comprehensive Guide to NMR, IR, and MS Spectroscopic Data

Substituted anilines serve as foundational scaffolds in pharmaceutical development, agrochemicals, and advanced materials. The structural elucidation of these compounds requires a rigorous, orthogonal analytical approach. Because the electronic environment of the aniline ring is highly sensitive to the mesomeric and inductive effects of its substituents, relying on a single analytical technique often leads to structural ambiguity.

This whitepaper provides an in-depth mechanistic analysis of the spectroscopic behavior of substituted anilines across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the causality behind spectral shifts and fragmentation pathways, researchers can design self-validating analytical workflows that ensure absolute structural confidence.

Orthogonal spectroscopic workflow for the structural elucidation of substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

In NMR spectroscopy, the ¹H and ¹³C chemical shifts of anilines are dictated by the electron-donating or electron-withdrawing nature of the substituents[1]. The primary amine (-NH₂) group is strongly electron-donating via resonance (+M effect), which shields the ortho and para protons, shifting them upfield (lower ppm). However, when an electron-withdrawing group (EWG) such as a nitro (-NO₂) or carbonyl group is introduced, it pulls electron density away from the ring, deshielding the aromatic protons and shifting them downfield.

Intramolecular Hydrogen Bonding (IMHB)

In ortho-substituted anilines, the spatial proximity of the substituent to the amine group often facilitates Intramolecular Hydrogen Bonding (IMHB). This interaction severely deshields the amine proton involved in the bond, causing a significant downfield shift[2]. To definitively distinguish between IMHB and intermolecular hydrogen bonding, one must observe the chemical shift across a concentration gradient. Intermolecular bonds break upon dilution, causing the proton resonance to shift upfield. Conversely, the chemical shift of a proton locked in an IMHB (e.g., in methyl 2-methylaminobenzoate) remains constant regardless of concentration[2].

Quantitative Data Summary: NMR Chemical Shifts

| Compound | Amine Protons (-NH₂) δ (ppm) | Aromatic Protons δ (ppm) | ¹³C Aromatic Resonances δ (ppm) |

| Aniline (Reference) | ~3.60 (br s) | 6.50 – 7.20 | 115.0 – 146.0 |

| 4-Fluoroaniline | ~3.50 (br s) | 6.60 (m), 6.80 (m) | 115.0 (d), 156.0 (d, C-F) |

| 2-Methoxy-4-nitroaniline | ~4.50 (br s, deshielded) | 6.70 – 7.80 | 108.0 – 153.0 |

| 5-Chloro-2-(propan-2-yl)aniline | ~3.80 (br s) | 6.60 – 7.10 | 114.0 – 142.0[1] |

Self-Validating Protocol: ¹H/¹³C NMR Acquisition

-

Sample Preparation: Dissolve 10–20 mg of the substituted aniline in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

System Suitability (Validation Checkpoint): Ensure the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the internal standard (Tetramethylsilane, TMS at 0.00 ppm) are sharply resolved. This validates magnetic field homogeneity (shimming).

-

Concentration Gradient Test: To validate IMHB, prepare serial dilutions (e.g., 200 mM down to 5 mM). Acquire ¹H spectra for each. If the -NH₂ peak shift varies by < 0.05 ppm across the gradient, IMHB is confirmed[2].

-

Data Acquisition: Acquire ¹H NMR at 298 K using a standard single-pulse sequence (16–32 scans). For ¹³C NMR, utilize a proton-decoupled pulse sequence with an extended relaxation delay to account for quaternary carbons[1].

Infrared (IR) Spectroscopy

Vibrational Dynamics of the Amine Group

Infrared spectroscopy is highly diagnostic for substituted anilines, primarily through the observation of N-H and C-N stretching frequencies. Primary anilines exhibit two distinct N-H stretching bands: symmetric and asymmetric. The asymmetric stretch always appears at a higher wavenumber because it requires more energy to simultaneously compress one N-H bond while extending the other[3].

The introduction of an EWG (e.g., -NO₂) decreases the electron density on the nitrogen, forcing the lone pair to delocalize further into the aromatic ring. This increases the s-character of the N-H bond, thereby increasing its force constant and shifting the stretching frequencies to higher wavenumbers[3].

Quantitative Data Summary: Key IR Frequencies

| Compound | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |

| Aniline (Liquid) | ~3450 | ~3350 | ~1270 |

| 2-Methoxy-4-nitroaniline | 3578 | 3475 | 1250[3] |

| Protonated Aniline (Gas Phase) | 3510 | 3407 | N/A[4] |

Self-Validating Protocol: FT-IR/ATR Analysis

-

Background Subtraction (Validation Checkpoint): Before introducing the sample, record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal. The system must automatically subtract this to eliminate atmospheric CO₂ and H₂O interference[1].

-

Sample Application: Place 2–5 mg of the solid or 2 µL of the liquid aniline derivative directly onto the diamond/ZnSe ATR crystal. Apply consistent pressure using the ATR anvil.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

-

Post-Run Validation: Clean the crystal with isopropanol and run a subsequent blank scan to ensure no sample carryover exists.

Mass Spectrometry (MS) and Isomeric Resolution

Fragmentation Pathways

Mass spectrometry provides critical data regarding the molecular weight and structural connectivity of anilines. Under Electrospray Ionization (ESI) or Electron Impact (EI), anilines undergo highly predictable fragmentation. A hallmark fragmentation of unsubstituted aniline (m/z 94) is the neutral loss of an ammonia molecule (NH₃, -17 Da) to generate a highly stable phenyl cation at m/z 77[5]. Substituted anilines will often exhibit competing pathways, such as the loss of HCN (-27 Da) or substituent-specific cleavages (e.g., loss of halogens).

Resolving Isomers via TWIMS-CID/MS

A significant challenge in drug development is distinguishing between constitutional isomers, such as N-alkylated versus ring-alkylated anilines (e.g., N-butylaniline vs. 4-butylaniline). Standard MS/MS often yields identical structurally diagnostic fragment ions (SDFI)[6].

To resolve this, Traveling Wave Ion Mobility Spectrometry (TWIMS) is employed prior to Collision-Induced Dissociation (CID). TWIMS separates ions based on their 3D collisional cross-section. The protonated N-butylaniline isomer adopts a more compact, folded geometry, resulting in a shorter drift time through the mobility cell compared to the extended, linear geometry of 4-butylaniline[6].

MS/TWIMS-CID/MS workflow for resolving isomeric alkyl substituted anilines.

Self-Validating Protocol: LC-MS/MS and TWIMS

-

Calibration (Validation Checkpoint): Prior to analysis, infuse a standard calibrant mix (e.g., sodium formate or polyalanine) to calibrate the mass axis (< 5 ppm error) and the ion mobility drift times.

-

Sample Injection: Inject 1–5 µL of the sample (diluted to ~1 µg/mL in Methanol/Water with 0.1% Formic Acid) into the LC-MS system.

-

Ionization & Mobility Separation: Operate the ESI source in positive ion mode to generate[M+H]⁺ ions. Pass the ions through the TWIMS cell using nitrogen as the drift gas.

-

Fragmentation: Subject the mobility-separated peaks to CID using argon gas. Monitor for the diagnostic loss of NH₃ (-17 Da) or specific alkyl radical losses.

-

Data Processing: Plot the drift time against m/z to generate a 2D mobilogram, allowing for the absolute visual differentiation of isomeric species[6].

References

-

The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method . Bradford Scholars. Available at: [Link]

-

Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio and DFT calculations . Scholars Research Library. Available at: [Link]

-

MS2 spectra of aniline, acetonylacetone and acetic acid; and the possible fragmentation pathway . ResearchGate. Available at: [Link]

-

Recognition and resolution of isomeric alkyl anilines by mass spectrometry . PubMed. Available at:[Link]

-

Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen . ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DSpace [bradscholars.brad.ac.uk]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recognition and resolution of isomeric alkyl anilines by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of the tetrahydrofuran moiety in bioactive compounds

The Tetrahydrofuran Moiety: A Cornerstone in Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is a privileged structural motif frequently encountered in a vast array of biologically active molecules, from complex natural products to blockbuster synthetic drugs.[1][2] Its prevalence is not coincidental; the unique stereochemical and physicochemical properties conferred by the THF moiety can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, solubility, and metabolic stability. This guide provides a comprehensive exploration of the multifaceted role of the THF ring in bioactive compounds, offering insights into its structural significance, its prevalence in nature and medicine, and the synthetic strategies employed to incorporate this versatile scaffold.

The Structural and Physicochemical Significance of the THF Moiety

The influence of the THF ring on a molecule's bioactivity stems from its distinct structural and electronic characteristics. Unlike its aromatic counterpart, furan, the saturated THF ring is not planar and adopts a puckered conformation, which can impart a degree of conformational rigidity to the parent molecule. This pre-organization can be advantageous for binding to biological targets by reducing the entropic penalty of binding.

Furthermore, the oxygen atom within the THF ring acts as a hydrogen bond acceptor, which can enhance a compound's aqueous solubility and allow for crucial hydrogen bonding interactions within a protein's binding site.[3] The cyclic ether structure also generally imparts greater metabolic stability compared to linear ethers or other functional groups that are more susceptible to enzymatic degradation.[4][5] The strategic incorporation of a THF moiety can therefore be a powerful tool to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][6]

The THF Moiety in Nature's Arsenal: A Survey of Bioactive Natural Products

Nature has long utilized the THF motif to construct complex and potent bioactive molecules. These natural products are found in a wide range of terrestrial and marine organisms and exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[7][8]

A prominent class of THF-containing natural products is the annonaceous acetogenins , isolated from plants of the Annonaceae family.[9] Many of these compounds, such as uvaricin, contain multiple THF rings and exhibit potent cytotoxic activities.[9] Another significant group is the polyether ionophore antibiotics , like nonactin, which are known for their ability to transport metal ions across cell membranes.[9] Marine organisms are also a rich source of THF-containing compounds, including the amphidinolides , a family of macrolides with complex structures and promising cytotoxic properties.[10][11][12] The diverse biological activities of these natural products underscore the evolutionary significance of the THF ring as a key structural element for molecular recognition and function.

The THF Moiety in Modern Drug Design and Medicinal Chemistry

The lessons learned from nature's use of the THF ring have been enthusiastically adopted by medicinal chemists. The THF moiety is now a well-established building block in the design of synthetic drugs, with 13 THF-containing drugs having received FDA approval for a variety of clinical indications.[1]

One of the most notable examples is the HIV protease inhibitor darunavir . A key feature of darunavir's high potency is the presence of a bis-THF ligand that makes extensive hydrogen bonding and van der Waals interactions with the backbone of the HIV-1 protease enzyme.[13][14] The significance of the THF oxygen is highlighted by the drastic loss of antiviral activity when it is replaced with a methylene group.[13] This demonstrates the critical role of the THF moiety in anchoring the inhibitor within the enzyme's active site.

The THF ring is also a key component in drugs such as terazosin , used to treat high blood pressure and benign prostatic hyperplasia.[1] In many cases, the THF moiety serves as a versatile scaffold or a linker to orient other pharmacophoric groups in the optimal geometry for target interaction.

The following diagram illustrates a simplified conceptual workflow for the incorporation of a THF moiety in a drug discovery program.

Caption: A conceptual workflow for incorporating a THF moiety in drug discovery.

Synthetic Strategies for Introducing the THF Moiety

The widespread importance of the THF ring has spurred the development of numerous synthetic methods for its construction.[7][9] The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product. Some of the key strategies include:

-

Intramolecular Cyclization of Diols: This is a classical and straightforward approach where a diol is cyclized under acidic or basic conditions to form the THF ring.

-

Intramolecular Opening of Epoxides: The reaction of an alcohol with a tethered epoxide is a powerful and frequently used method for the stereoselective synthesis of substituted THFs.[7][9]

-

Palladium-Catalyzed Oxidative Cyclization: This method provides a convenient route to cyclic ethers from alkenols, with recent advancements allowing for enhanced diastereoselectivity.[15]

-

Redox-Relay Heck Reaction: An efficient strategy for the synthesis of substituted THFs from readily available starting materials like cis-butene-1,4-diol.[16]

-

Matteson Homologation: This method has been shown to be effective for the synthesis of highly substituted THFs.[9]

A recently developed, environmentally benign method for the synthesis of substituted THFs involves the reaction of epoxides with electron-rich alkenes promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[17]

Step-by-Step Methodology:

-

In a capped tube, combine the corresponding epoxide (0.15 mmol) and the alkene (0.25 mmol).

-

Add HFIP (150 µL) to the mixture in one portion.

-

Stir the reaction at 45 °C for 6–15 hours.

-

Monitor the reaction progress by GC-MS until the starting epoxide is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude material directly by flash chromatography or preparative TLC to obtain the substituted tetrahydrofuran.[17]

This protocol offers the advantage of perfect atom economy and utilizes readily available starting materials.[17]

The following diagram outlines the key steps in this synthetic protocol.

Caption: Key steps in the HFIP-promoted synthesis of substituted THFs.

Characterization and Analysis of THF-Containing Compounds

The structural elucidation and stereochemical assignment of THF-containing compounds are crucial for understanding their structure-activity relationships. A combination of spectroscopic and analytical techniques is typically employed:

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides information about the connectivity of atoms and the substitution pattern of the THF ring. |

| NOE Spectroscopy | Helps to determine the relative stereochemistry of substituents on the THF ring. |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule. |

Future Perspectives and Conclusion

The tetrahydrofuran moiety continues to be a focal point in the discovery and development of new bioactive compounds. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it an attractive structural element for medicinal chemists.[4][6] Future research will likely focus on the development of novel and more efficient synthetic methodologies for the construction of complex and highly substituted THF rings. Furthermore, the exploration of the THF scaffold as a bioisosteric replacement for other cyclic systems will continue to be an active area of investigation.[3]

References

-

HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. Available from: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available from: [Link]

-

Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry Europe. Available from: [Link]

-

A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - NIH. Available from: [Link]

-

Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. ACS Publications. Available from: [Link]

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Available from: [Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - NIH. Available from: [Link]

-

The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available from: [Link]

-

Tetrahydrofuran-Containing Macrolides: A Fascinating Gift from the Deep Sea. ACS Publications. Available from: [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available from: [Link]

-

Tetrahydrofuran (THF): a highly efficient solvent with wide applications. Available from: [Link]

-

Natural products and bioactive molecules containing tetrahydrofuran moiety. ResearchGate. Available from: [Link]

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. Available from: [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available from: [Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC - NIH. Available from: [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 10. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes [mdpi.com]

Application Note: Analytical Methods for the Characterization of Halogenated Nitroaromatics

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Drug Development Professionals Matrix: Environmental Samples (Water, Soil) and Active Pharmaceutical Ingredients (APIs)

Introduction & Mechanistic Rationale

Halogenated nitroaromatics (e.g., chloronitrobenzenes, fluoronitrobenzenes) occupy a dual role in modern chemistry. In the pharmaceutical and agrochemical industries, they are indispensable synthetic intermediates used to build complex molecular architectures[1]. However, their high chemical stability and toxicity also render them persistent environmental pollutants and highly scrutinized genotoxic impurities (GTIs) in final drug products[2].

The analytical challenge in characterizing these compounds stems from their unique electronic properties. The strong electron-withdrawing nature of both the nitro (-NO₂) and halogen (-X) substituents creates an electron-deficient aromatic ring. As a Senior Application Scientist, understanding this causality is critical: we do not just measure these compounds; we exploit their electron deficiency to achieve trace-level detection. This electron affinity makes them ideal candidates for Electron Capture Detection (ECD) in Gas Chromatography (GC)[3] and negative-ion mode Atmospheric Pressure Chemical Ionization (APCI) in Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

Analytical Strategy and Workflow

The selection of an analytical method depends intrinsically on the sample matrix and the thermal stability of the specific halogenated nitroaromatic. Highly volatile and thermally stable species (e.g., 1-chloro-4-nitrobenzene) are optimally analyzed via GC-ECD or GC-MS[5]. Conversely, larger, thermally labile derivatives or trace GTIs embedded in complex API matrices require the gentle ionization and high specificity of LC-MS/MS[2][4].

Figure 1: Comprehensive analytical workflow for the characterization of halogenated nitroaromatics.

Protocol A: Environmental Trace Analysis via GC-ECD (Based on EPA Method 8091)

Causality & Principle: Electron Capture Detectors (ECD) utilize a radioactive source (typically ⁶³Ni) to emit thermal electrons, establishing a steady baseline current. When an electronegative halogenated nitroaromatic elutes from the GC column, it captures these electrons, reducing the current. The extreme electron affinity of the combined -NO₂ and -X groups yields limits of detection (LODs) in the low parts-per-trillion (ppt) range, far surpassing Flame Ionization Detection (FID)[3].

Self-Validating System: To ensure extraction efficiency and account for matrix effects, 1-chloro-3-nitrobenzene is utilized as a surrogate standard, spiked into every blank, sample, and calibration standard prior to extraction[3].

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Transfer 1.0 L of the aqueous sample to a separatory funnel.

-

Spike the sample with 100 µL of the surrogate standard (1-chloro-3-nitrobenzene at 10 ng/µL)[3].

-

Extract sequentially with 3 × 60 mL of pesticide-grade methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1.0 mL using a Kuderna-Danish (K-D) concentrator or gentle nitrogen blowdown.

-

-

Chromatographic Separation:

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5, 30 m × 0.25 mm ID × 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 200°C, then 20°C/min to 280°C (hold for 5 min).

-

Injection: 1 µL, splitless mode, injector temperature at 250°C.

-

-

Detection (ECD):

-

Detector Temperature: 300°C.

-

Makeup Gas: Nitrogen or 5% Methane in Argon at 30 mL/min.

-

-

Data Validation:

-

Verify that the surrogate standard recovery falls within the acceptable Quality Control (QC) limits (typically 70-130%). If recovery fails, the extraction must be repeated.

-

Protocol B: Genotoxic Impurity (GTI) Profiling via LC-MS/MS

Causality & Principle: When screening for halogenated nitroaromatics as GTIs in pharmaceutical APIs, the API matrix itself can heavily suppress ionization or overload a GC system. High-Performance Liquid Chromatography (HPLC) coupled with a Triple Quadrupole Mass Spectrometer (QQQ) allows for matrix diversion and highly specific Multiple Reaction Monitoring (MRM). Because these compounds lack basic sites for protonation, Electrospray Ionization (ESI) positive mode is often ineffective. Instead, Negative Ion Mode APCI or ESI is utilized to generate the molecular radical anion [M]•⁻ or specific fragment ions (e.g., loss of NO• or NO₂•)[4][6].

Figure 2: Negative ion mode mass spectrometric fragmentation pathways for halogenated nitroaromatics.

Step-by-Step Methodology:

-

Sample Preparation (Dilute-and-Shoot):

-

Accurately weigh 50 mg of the API into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Methanol:Water (50:50, v/v) to achieve an API concentration of 5 mg/mL.

-

Centrifuge at 10,000 rpm for 5 minutes to remove any insoluble excipients.

-

-

Chromatographic Separation (UHPLC):

-

Column: Superficially porous C18 column (e.g., 2.1 × 100 mm, 2.7 µm) to achieve high theoretical plates without extreme backpressure[7].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Divert Valve: Send eluent to waste for the first 2 minutes to prevent the high-concentration API from contaminating the MS source.

-

-

Detection (QQQ MS/MS):

-

Ion Source: APCI, Negative Ion Mode.

-

Corona Discharge Current: -4.0 µA.

-

Vaporizer Temperature: 350°C.

-

MRM Transitions: Optimize collision energies for transitions such as [M]•⁻ →[M-NO]⁻ and [M]•⁻ → [X]⁻.

-

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the primary analytical techniques utilized for halogenated nitroaromatics, synthesized from EPA guidelines and modern chromatographic literature[3][4][8].

| Analytical Technique | Primary Matrix | Typical LOD | Advantages | Limitations |

| GC-ECD | Environmental (Water/Soil) | 0.01 - 0.1 ppb | Extreme sensitivity to electronegative groups; low cost. | Susceptible to interference from other halogenated species; requires volatile analytes. |

| GC-MS (EI) | Environmental / Chemical | 0.5 - 5.0 ppb | Provides structural elucidation and positive library identification. | Lower sensitivity than ECD; thermal degradation of labile nitroaromatics. |

| HPLC-UV (DAD) | High-Level Waste / Propellants | 10 - 50 ppb | Robust, simple; standard for EPA 8330B methodology. | Lacks structural specificity; prone to matrix interferences in complex samples. |

| LC-MS/MS (APCI-) | Pharmaceutical APIs (GTIs) | 1.0 - 10 ppt | Unmatched specificity; direct analysis of complex matrices without thermal stress. | High instrument cost; requires careful management of matrix suppression. |

Conclusion

The robust characterization of halogenated nitroaromatics requires an analytical approach tailored to their distinct electron-deficient chemistry. For environmental monitoring, GC-ECD remains the gold standard due to its specific exploitation of the analytes' electronegativity[3]. Conversely, the stringent regulatory landscape of pharmaceutical manufacturing demands the specificity and thermal gentleness of LC-MS/MS workflows to quantify these compounds as trace genotoxic impurities[2][4]. By strictly adhering to self-validating protocols—incorporating surrogate standards and matrix diversion—laboratories can ensure high-fidelity, reproducible data across both domains.

References

-

Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: United States Environmental Protection Agency (EPA) URL:[Link]

-

Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: United States Environmental Protection Agency (EPA) URL:[Link]

-

A fast liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QToF-MS) method for the identification of organic explosives and propellants Source: ResearchGate / Forensic Science International URL:[Link]

-

Deep Eutectic Solvents as Green and Sustainable Diluents in Headspace Gas-Chromatography for the Determination of Trace Level Genotoxic Impurities Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

Sources

- 1. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Informing Efforts to Develop Nitroreductase for Amine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. epa.gov [epa.gov]

Application Notes & Protocols: A Researcher's Guide to the Regioselective Nitration of Substituted Bromo-Fluoro-Anilines

Introduction: Navigating the Complexities of Polysubstituted Aniline Nitration

The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone of synthetic organic chemistry. Nitrated aromatic compounds, particularly substituted anilines, are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes. The nitro group's strong electron-withdrawing nature can be leveraged to influence a molecule's electronic properties or serve as a synthetic handle for further transformations, most notably its reduction to a primary amine.[1]

However, the nitration of highly substituted aromatic systems, such as bromo-fluoro-anilines, presents a significant synthetic challenge. The reaction's regioselectivity—the position at which the nitro group is introduced—is governed by a complex interplay of the directing effects of the existing substituents: the strongly activating amino group and the deactivating, yet ortho, para-directing, halogen atoms.[2][3] Achieving a high yield of a single, desired regioisomer requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the experimental setup and execution of the nitration of substituted bromo-fluoro-anilines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.

Theoretical Framework: Mechanism and Regioselectivity

The Mechanism of Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[4] The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] Sulfuric acid, the stronger of the two, protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺) , which is the active nitrating agent.[5][6][7]

The mechanism proceeds in two main steps:

-

Electrophilic Attack: The π-electron system of the aniline ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5][8]

-

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[5]

Figure 1: General mechanism of electrophilic aromatic nitration.

Directing Effects of Substituents

The position of nitration on the bromo-fluoro-aniline ring is determined by the existing substituents.

-

Amino (-NH₂) Group: The amino group is a powerful activating group and a strong ortho, para-director.[3][9] It donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions. However, under strongly acidic conditions (like in a nitrating mixture), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director. To avoid this, the nitration of anilines is often performed on the N-acetylated derivative (acetanilide), which is less activating but still a reliable ortho, para-director.[3][10]

-

Halogen (Bromo -Br, Fluoro -F) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directing because they can donate electron density through resonance (+R) via their lone pairs, which helps stabilize the arenium ion intermediate for ortho and para attack.[2][8]

In a bromo-fluoro-aniline, the final regiochemical outcome will be a "consensus" of these directing effects, with the most powerful activating group (the amino or acetamido group) having the dominant influence, tempered by steric hindrance from the other substituents.

Experimental Protocols

Mandatory Safety Precautions

Nitration reactions are highly exothermic and involve the use of extremely corrosive and toxic materials.[11][12] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[11][12]

-

Ventilation: All operations must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes (e.g., nitrogen dioxide).[11]

-

Exothermic Hazard: The reaction can generate significant heat (thermal runaway), potentially leading to loss of control or explosion.[1][11] Always add reagents slowly and maintain strict temperature control using an ice bath.

-

Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns upon contact.[12]

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and appropriate spill containment kits (e.g., sodium bicarbonate for neutralization).[11]

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Substituted Bromo-Fluoro-Aniline | ≥98% Purity | Starting Material |

| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade (98%) | Catalyst and Dehydrating Agent |

| Concentrated Nitric Acid (HNO₃) | Reagent Grade (70%) | Nitrating Agent |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Reaction Solvent (Optional) |

| Crushed Ice / Deionized Water | --- | Quenching and Workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Neutralization of residual acid |

| Saturated Sodium Chloride (Brine) | --- | Washing/Drying Aid |

| Anhydrous Sodium/Magnesium Sulfate | ACS Grade | Drying Agent |

| Ethyl Acetate / Diethyl Ether | ACS Grade | Extraction Solvent |

| Isopropanol / Ethanol | ACS Grade | Recrystallization Solvent |

General Experimental Protocol: Nitration of a Substituted Bromo-Fluoro-Aniline

This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific substrates.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (e.g., 3-5 mL per gram of substrate).

-

Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly and portion-wise, add the substituted bromo-fluoro-aniline (1.0 eq.) to the cold sulfuric acid. Ensure the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate, pre-cooled flask or dropping funnel, slowly add concentrated nitric acid (1.0-1.1 eq.) to a small amount of concentrated sulfuric acid. Caution: This mixing is exothermic.

-

Nitration: Add the nitrating mixture dropwise to the stirred solution of the aniline in sulfuric acid. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.[13]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

-

Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (approx. 10 times the volume of the reaction mixture). Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry.[14][15] This step is highly exothermic.

-

Product Isolation: The crude product may precipitate as a solid. If so, collect it by vacuum filtration using a Büchner funnel. If the product is an oil or remains in solution, proceed to liquid-liquid extraction.[14]

-

Neutralization and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[15]

-

Combine the organic extracts.

-

Wash the combined organic layer successively with deionized water, saturated sodium bicarbonate solution (caution: effervescence from acid neutralization), and finally with brine.[15]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.[14]

-

-

Purification:

Figure 2: Experimental workflow for the nitration of bromo-fluoro-anilines.

Analytical Characterization

The identity, purity, and isomeric distribution of the final product should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the exact structure and regiochemistry of the nitrated product.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a single nitro group.[18]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and, with appropriate standards, to quantify the ratio of different isomers formed.[18][19]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No reaction or low conversion | Insufficiently strong nitrating agent; Reaction temperature too low. | Use fuming nitric acid or a higher ratio of H₂SO₄. Allow the reaction to stir for a longer period or warm slightly (e.g., to room temp.), but monitor carefully for exotherms. |

| Formation of multiple products (poor regioselectivity) | Reaction temperature too high; Strong activation by the -NH₂ group. | Maintain strict temperature control (< 5 °C). Consider protecting the amine as an acetanilide before nitration to moderate its activating effect and improve steric direction.[3] |

| Formation of dark tar or decomposition | Reaction temperature too high (runaway); Over-nitration. | Ensure very slow, dropwise addition of the nitrating agent with efficient cooling.[20] Use only a slight excess (1.05 eq.) of nitric acid. Quench the reaction as soon as TLC shows consumption of starting material.[14] |

| Product does not precipitate upon quenching | The product is an oil or has significant solubility in the acidic aqueous mixture. | Do not rely on precipitation. Proceed directly to liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[14] |

| Product is difficult to purify | Isomers have very similar polarities. | Use a high-efficiency silica gel for column chromatography and test various eluent systems. Fractional recrystallization may also be effective. |

References

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Link

-

Khan Academy. (2019, January 4). Nitration of aromatic compounds [Video]. YouTube. Link

-

Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. ACS Publications. Link

-

Safety Hub. (2024, June 7). Nitration reaction safety [Video]. YouTube. Link

-

Martins, L. F., et al. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Molecules. PMC. Link

-

Creative Proteomics. (n.d.). Proteomics Analysis of Nitration. Link

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Link

-

BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Link

-

MacMillan-Crow, L. A., & Cruthirds, D. L. (2001). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Free Radical Biology and Medicine. PMC. Link

-

University of Missouri–St. Louis. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Link

-

BenchChem. (2025). Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. Link

-

Google Patents. (2017, April 20). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Link

-

Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Link

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Link

-

Organic Syntheses. (n.d.). o-NITROANILINE. Link

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Link

-

Grand Valley State University ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Link

-

ResearchGate. (n.d.). Monitoring peptide tyrosine nitration by spectroscopic methods | Request PDF. Link

-

International Journal of Research and Analytical Reviews. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Link

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite - ANALYTICAL METHODS. Link

-

BenchChem. (2025). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. Link

-

Técnico Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Link

-

BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. Link

-

ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Link

-

Scribd. (n.d.). Nitration of Aromatic Compounds. Link

-

ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Link

-

Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Link

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. ijrar.org [ijrar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. ehs.com [ehs.com]

- 13. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]

- 19. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stmarys-ca.edu [stmarys-ca.edu]

Application Note: Advanced Purification Strategies for Complex Aniline Derivatives

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Challenges

Complex aniline derivatives—such as halogenated, sterically hindered, or multi-functionalized anilines—are indispensable building blocks in pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted therapeutics. However, isolating these compounds from crude reaction mixtures presents distinct physicochemical challenges:

-

Silanol-Amine Interactions: The basic nitrogen lone pair of the aniline group interacts strongly with acidic silanol (Si-O-H) groups present on standard normal-phase silica gel. This strong acid-base interaction leads to slow, uneven elution, resulting in severe "tailing" or streaking on TLC plates and broad, asymmetric peaks during column chromatography 1[1].

-

Oxidative Susceptibility: While freshly distilled aniline is a colorless liquid, electron-rich aniline derivatives are highly susceptible to oxidation upon exposure to ambient air and light, rapidly forming strongly colored (yellow, red, or brown) polymeric impurities 2[2].

-

Chemoselectivity: Separating unreacted primary anilines from secondary or tertiary amine products (e.g., following a reductive amination) is notoriously difficult via standard chromatography due to nearly identical polarity profiles.

To overcome these hurdles, this application note outlines three field-validated purification modalities, grounded in mechanistic causality and designed as self-validating systems.

Decision Matrix for Aniline Purification

Decision matrix for selecting the optimal purification technique for aniline derivatives.

Protocol 1: Modified Normal-Phase Chromatography (TEA Deactivation)

Causality & Expertise: To mitigate the electrostatic and hydrogen-bonding interactions between the basic aniline and the acidic silica stationary phase, a sacrificial basic modifier like Triethylamine (TEA) is introduced. TEA acts as a "competing base," dynamically neutralizing the active silanol sites 3[3]. This shifts the aniline's partitioning behavior from a chemisorptive state to a purely physisorptive state, restoring Gaussian peak shapes and improving recovery.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5% to 2.0% (v/v) Triethylamine (TEA) 3[3].

-

Column Equilibration: Slurry-pack the silica gel (200-300 mesh) using the TEA-modified mobile phase. Flush the column with at least 3 column volumes (CV) of the modified solvent until the baseline is stable, ensuring complete silanol neutralization 3[3].

-

Sample Loading: Dissolve the crude aniline derivative in a minimal volume of the mobile phase and load it onto the column 3[3].

-

Elution: Elute using a constant flow rate. Collect fractions.

-

Self-Validation Step: Validate fraction purity via TLC using a UV lamp (254 nm) and a potassium permanganate stain. Pure fractions will show a single, non-streaking spot with a consistent Rf value, confirming the absence of co-eluting impurities.

-

Post-Purification: Concentrate the fractions under reduced pressure. To remove residual TEA (b.p. ~89 °C), co-evaporate the purified product with toluene twice 3[3].

Protocol 2: Acid-Base Extraction via Anilinium Salt Formation

Causality & Expertise: Aniline derivatives possess a basic amine group. By treating the organic mixture with an aqueous acid (typically 1 M HCl), the aniline is protonated to form a highly polar, water-soluble anilinium chloride salt 4[4]. Neutral or acidic organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free aniline, which can then be back-extracted.

Step-by-Step Methodology:

-

Initial Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) 4[4].

-

Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1.0 M aqueous HCl. Shake gently for 1-2 minutes, venting frequently to release pressure 4[4].

-

Phase Separation: Allow the layers to separate. Drain the aqueous layer (containing the anilinium salt) into a clean flask. Repeat the extraction with fresh 1 M HCl two more times to ensure complete removal of the aniline 4[4].

-

Self-Validation Step A: Check the pH of the combined aqueous layer using pH paper to ensure it is < 2. This guarantees complete protonation.

-

Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise while stirring until the pH reaches > 10. The aqueous phase will turn cloudy as the free aniline precipitates.

-

Self-Validation Step B: Verify the pH is > 10 to ensure complete deprotonation.

-

Back-Extraction: Extract the basified aqueous layer with fresh organic solvent three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Covalent Scavenging of Excess Primary Anilines

Causality & Expertise: In reductive amination or alkylation reactions, excess primary aniline is often used to drive the reaction to completion. Covalent scavenger resins exploit the higher nucleophilicity and lower steric hindrance of primary amines compared to secondary/tertiary products. Solid-supported isocyanate resins act as electrophilic scavengers, irreversibly forming a urea linkage with the primary aniline 5[5]. Alternatively, Acetoacetoxy ethyl methacrylate (AAEM) resins selectively remove primary amines via enamine formation 6[6]. The trapped primary amine is removed by simple filtration.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a suitable aprotic organic solvent (e.g., Dichloromethane or THF) 4[4].

-

Resin Addition: Add the isocyanate scavenger resin (typically 2-3 equivalents relative to the estimated excess of primary aniline) 4[4].

-

Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 16 hours. Avoid magnetic stirring, which can mechanically degrade the polymer beads.

-

Self-Validation Step: Monitor the supernatant via LC-MS or TLC 4[4]. The complete disappearance of the primary aniline mass/spot validates that the scavenging reaction has reached completion.

-

Filtration: Filter the mixture through a sintered glass funnel to remove the resin 4[4]. Wash the resin cake with additional solvent to ensure complete recovery of the secondary/tertiary product.

-

Concentration: Evaporate the filtrate to isolate the purified aniline derivative.

Quantitative Data: Comparison of Purification Modalities

| Purification Technique | Optimal Use Case | Scalability | Typical Yield Recovery | Specificity / Chemoselectivity |

| Modified Chromatography (TEA) | Complex mixtures, regioisomers, structural analogs | Low to Medium (10 mg - 50 g) | 75% - 90% | High (Separates closely related analogs based on polarity) |

| Acid-Base Extraction | Removing neutral/acidic impurities from basic anilines | High (1 g - >1 kg) | 85% - 95% | Moderate (Differentiates solely by pKa) |

| Covalent Scavenger Resins | Removing excess primary amines from secondary/tertiary amines | Medium (10 mg - 100 g) | >95% | Very High (Steric and nucleophilic differentiation) |

References

- BenchChem Technical Support Team.

- BenchChem Technical Support Team.

- BenchChem Technical Support Team.

- BenchChem Technical Support Team. "Technical Support Center: Purification of Aniline-Containing Reaction Mixtures." Benchchem.

- Hodges, J. C. "Covalent Scavengers for Primary and Secondary Amines." Thieme.

- Yu, Z. R., et al. "Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines." Tetrahedron Letters via ePrints Soton.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]

application of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline in kinase inhibitor synthesis

Application Note: 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline as a Privileged Scaffold for ATP-Competitive Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline (CAS: 1384984-27-3) is a highly functionalized, poly-substituted aniline derivative that serves as a critical advanced intermediate in the synthesis of ATP-competitive inhibitors[1]. While historically utilized in the development of bacterial DNA gyrase (ATPase) inhibitors[1], its structural topology is perfectly primed for the design of human protein kinase inhibitors.

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently employed to mimic the adenine ring of ATP within the kinase hinge region[2]. By utilizing this specific aniline building block, medicinal chemists can construct a highly decorated benzimidazole core with precise regiochemical control, avoiding the low-yielding and unselective functionalization steps typically associated with late-stage scaffold decoration[3].

Pharmacophore Mapping & Structural Causality

The exact substitution pattern of this starting material dictates the pharmacodynamic properties of the final kinase inhibitor. Every functional group serves a distinct, causal purpose in the context of ATP-site binding:

-

Nitro/Amine Motif (C1/C6): These are the direct precursors for the formation of the benzimidazole core. Once cyclized, the core acts as the primary hydrogen bond donor/acceptor to the kinase hinge region (e.g., interacting with Leu/Val backbone residues)[2].

-

Tetrahydrofuran (THF) Ring (C2): Positioned at what becomes the C7 position of the benzimidazole, the THF ring acts as a ribose mimetic. It occupies the ribose-binding pocket of the ATP site, providing critical van der Waals interactions and displacing high-energy water molecules[1].

-

Fluoro Group (C3): Becomes the C6-fluoro on the benzimidazole. This halogen modulates the pKa of the core, increases lipophilicity, and provides a metabolic block against oxidative degradation by cytochrome P450 enzymes[3].

-

Bromo Group (C4): Becomes the C5-bromo on the benzimidazole. This acts as a robust, orthogonal handle for late-stage Suzuki-Miyaura cross-coupling. It allows for the divergent introduction of various heteroaryl groups (like pyrimidines or pyridines) to probe the kinase gatekeeper residue and extend into the solvent channel[4].

Fig 1. Pharmacophore logic mapping of the resulting benzimidazole scaffold.

Experimental Protocols: From Aniline to Kinase Inhibitor

The synthesis of the final ATP-competitive inhibitor involves a three-stage self-validating workflow.

Protocol 3.1: Chemoselective Nitro Reduction

-

Objective: Reduce the nitro group to yield 4-bromo-3-fluoro-2-(tetrahydrofuran-2-yl)benzene-1,2-diamine without dehalogenating the bromo substituent.

-

Causality: Standard Pd/C hydrogenation often leads to hydrodehalogenation of the aryl bromide. Therefore, a milder, chemoselective reduction (e.g., Iron/Ammonium chloride) is required to preserve the bromo handle for late-stage diversification.

-

Methodology:

-

Suspend 4-bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline (1.0 eq) in a 4:1 mixture of Ethanol/Water.

-

Add Iron powder (5.0 eq) and Ammonium chloride (NH₄Cl) (2.0 eq).

-

Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

-

Monitor via LC-MS. Upon completion, filter the hot mixture through a pad of Celite to remove iron salts.

-

Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine intermediate.

-

Protocol 3.2: Benzimidazole Cyclization

-

Objective: Construct the adenine-mimicking benzimidazole core.

-

Causality: Cyclization with an isothiocyanate or urea derivative installs a functional group at the 2-position of the benzimidazole, which can further interact with the kinase hinge region or ribose pocket[4].

-

Methodology:

-

Dissolve the diamine intermediate (1.0 eq) in anhydrous DMF.

-

Add the desired cyclizing agent (e.g., 1-ethyl-3-(isothiocyanato)urea) (1.1 eq).

-

Stir at room temperature for 2 hours to form the thiourea intermediate.

-

Add a desulfurizing agent such as EDC·HCl (1.5 eq) and heat to 60°C for 4 hours to drive the cyclization.

-

Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 5-bromo-6-fluoro-7-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole core.

-

Protocol 3.3: Late-Stage Suzuki-Miyaura Cross-Coupling

-

Objective: Install the gatekeeper/solvent channel interacting motif.

-

Causality: Performing the cross-coupling as the final step allows for the generation of a diverse library of inhibitors from a single advanced intermediate, maximizing synthetic efficiency[1].

-

Methodology:

-

Charge a microwave vial with the bromo-benzimidazole core (1.0 eq), a heteroaryl boronic acid (e.g., 2-aminopyrimidine-5-boronic acid) (1.5 eq), and Na₂CO₃ (3.0 eq).

-

Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

-

Dilute with EtOAc, filter through Celite, and purify via preparative HPLC to yield the final kinase inhibitor.

-

Fig 2. Synthetic workflow from the starting aniline to the final kinase inhibitor.

Data Presentation: Optimization of Late-Stage Suzuki Coupling

To ensure a self-validating protocol, the Suzuki coupling conditions for the sterically hindered C5-bromo position must be optimized to prevent protodeboronation and maximize yield. The table below summarizes the optimization data for Protocol 3.3.

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3 eq) | Toluene/EtOH/H₂O | 90 | 12 | 45% | Significant protodeboronation observed. |

| Pd(OAc)₂ / SPhos (5 mol%) | K₃PO₄ (3 eq) | Toluene/H₂O | 100 | 8 | 62% | Incomplete conversion of aryl bromide. |

| Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Na₂CO₃ (3 eq) | 1,4-Dioxane/H₂O | 110 (MW) | 0.5 | 88% | Optimal. Rapid conversion, minimal side products. |

| XPhos Pd G2 (2 mol%) | Cs₂CO₃ (2 eq) | THF/H₂O | 80 | 4 | 81% | Good yield, but catalyst is cost-prohibitive for scale-up. |

Sources

- 1. US20140031318A1 - SOLID FORMS OF (R)-2-(5-(2-(3-ETHYLUREIDO)-6-FLUORO-7-(TETRAHYDROFURAN-2-YL)-1H-BENZO[d]IMIDAZOL-5-YL)PYRIMIDIN-2-YL)PROPAN-2-YL DIHYDROGEN PHOSPHATE AND SALTS THEREOF - Google Patents [patents.google.com]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]

Application Notes & Protocols: Molecular Docking of Aniline-Based Ligands

Abstract: Aniline and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous inhibitors targeting enzymes such as kinases and chaperones.[1][2][3] Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of these ligands within a receptor's active site, thereby guiding drug discovery and optimization efforts.[4][5] This guide provides an in-depth, experience-driven protocol for the molecular docking of aniline-based ligands, emphasizing the critical thinking behind procedural steps to ensure scientific rigor and generate reliable, actionable data. We will navigate the complete workflow from system preparation to post-hoc analysis, with a special focus on the unique chemical properties of the aniline moiety.

The Foundational Principles: Search and Scoring

At its core, molecular docking seeks to solve two interconnected challenges: predicting the geometry of a ligand-receptor complex ("posing") and estimating its binding affinity.[6][7] This is accomplished through the interplay of two key components:

-

Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site.[6] Methods range from systematic searches to stochastic approaches like Genetic Algorithms (GA) and Monte Carlo (MC) simulations.[8]

-

Scoring Functions: Once a pose is generated, a scoring function estimates its binding free energy.[9] These functions are mathematical models that approximate the thermodynamics of the binding event, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[5][6] The resulting "docking score" or "binding energy" is used to rank different poses and ligands.[5]

A successful docking protocol hinges on a robust search that can identify the native-like binding mode and a scoring function accurate enough to rank it highest among all other possibilities.[6]

The Complete Docking Workflow: A Visual Overview

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow. Each stage is a critical checkpoint to ensure the quality and validity of the final results.

Caption: A high-level overview of the molecular docking workflow.

Part I: Rigorous Receptor Preparation

The quality of your receptor structure is paramount. The adage "garbage in, garbage out" is especially true in molecular docking. The goal is to prepare a chemically correct and structurally stable model of the protein.

Step-by-Step Receptor Protocol

-

Structure Acquisition: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB).[6] Select a high-resolution structure (< 2.5 Å) if possible, preferably one co-crystallized with a ligand similar to your aniline-based series. This provides an experimentally validated binding pocket.

-

Initial Cleaning (Using UCSF Chimera/ChimeraX or PyMOL):

-

Remove Extraneous Molecules: Delete all water molecules, ions, and co-factors that are not essential for binding or structural integrity.[1][10] The presence of water molecules in the active site is a complex issue; for standard docking, they are typically removed unless a specific water molecule is known to mediate key interactions.

-

Resolve Alternate Conformations: If the PDB file contains alternate locations for some residues, retain only the conformer with the highest occupancy.

-

Handle Multiple Chains: If the biological unit is a monomer, remove additional protein chains.

-

-

Structural Refinement (Using AutoDockTools, Schrödinger Maestro, or MOE):

-

Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add them using a standard geometry, paying close attention to polar hydrogens which are crucial for forming hydrogen bonds.[11][12]

-

Assign Partial Charges: The electrostatic interactions between the protein and ligand are critical. Assign partial charges to the protein atoms. For the AutoDock suite, Kollman charges are a common choice for the receptor.[11][12]

-

Repair Missing Atoms/Residues: If the PDB structure has missing side chains or loops, these should be modeled in, though this is an advanced step that requires specialized software and careful validation.

-

-

Final Output: Save the prepared receptor in the format required by your docking software (e.g., PDBQT for AutoDock Vina).[1][11]

Part II: Ligand Preparation - The Aniline Focus

Aniline-based ligands require special attention due to the properties of the aromatic amine group and the potential for diverse substitutions.

Key Considerations for Aniline Ligands

-

Protonation State: The aniline nitrogen is weakly basic. Its protonation state (neutral or positively charged) is pH-dependent and can drastically alter its hydrogen bonding capability and overall electrostatic profile. At physiological pH (~7.4), the aniline group itself is typically neutral. However, substituents on the ring can alter its pKa. It is crucial to assess the most likely protonation state under physiological conditions.

-

Tautomerism: While less common for simple anilines, complex heterocyclic systems containing an aniline moiety can exhibit tautomerism. Ensure you are using the most stable tautomer.

-